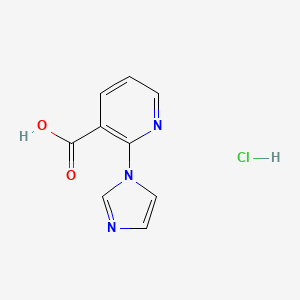

![molecular formula C22H23NO6S B2514672 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1448064-56-9](/img/structure/B2514672.png)

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related N-(2-hydroxyphenyl)acetamide derivatives involves interactions with various reagents. For instance, the reaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines, as described in the first paper . This suggests that the synthesis of the compound may also involve multi-step reactions with organosilanes or similar reagents to introduce the silaheterocyclic structures.

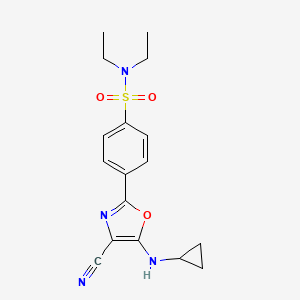

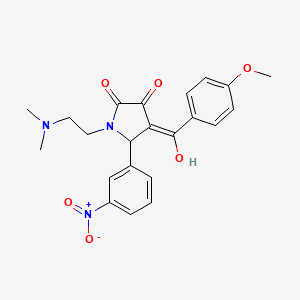

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of amide groups and their conformational properties. The second paper discusses the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, highlighting the importance of interplanar angles between amide groups and the presence of hydrogen bonding in determining the overall molecular conformation . This information is relevant for understanding the potential molecular geometry and intermolecular interactions of the compound .

Chemical Reactions Analysis

The reactivity of N-(2-hydroxyphenyl)acetamide derivatives with alcohols, leading to the transformation into silanes, is an example of the chemical behavior of these compounds . This indicates that the compound of interest may also undergo reactions with nucleophiles, such as alcohols, which could be a significant aspect of its chemical reactivity profile.

Physical and Chemical Properties Analysis

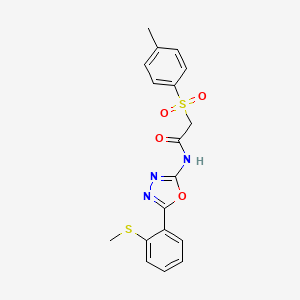

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The presence of silyl groups, as seen in the compounds discussed in the third paper, can affect properties such as solubility and stability . The specific substituents in the compound of interest, such as the isopropylsulfonyl group, would likely contribute to its unique physical and chemical properties, which could include its solubility in organic solvents, thermal stability, and reactivity towards various chemical agents.

科学的研究の応用

Spectral and Microbial Studies

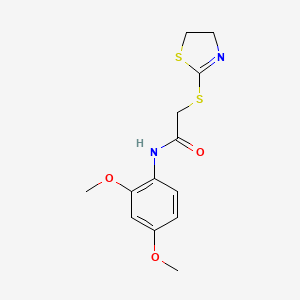

Research on Schiff base derivatives of similar acetamide compounds demonstrates their potential in developing new biological active compounds with significant antibacterial and antifungal effects. These compounds are synthesized through condensation reactions and verified using various spectroscopic techniques, indicating their utility in creating novel antimicrobial agents (Maru, Patel, & Yadav, 2015).

Synthesis and Antitumor Activity

Studies on benzothiazole derivatives bearing different heterocyclic rings have explored the antitumor activity of these compounds. By using a pharmacophoric group structure and screening against human tumor cell lines, researchers have identified compounds with considerable anticancer activity. This suggests the potential of such acetamide derivatives in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Silylation Reactions and Heterocycles

The interaction of certain acetamide derivatives with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds. These reactions, characterized by spectroscopic techniques, highlight the compound's role in synthesizing novel heterocycles with potential applications in materials science and pharmaceutical chemistry (Lazareva et al., 2017).

Antibacterial and Antifungal Activities

Research on 2-Mercaptobenzimidazole derivatives synthesized from various aldehydes and acetamides shows significant antibacterial and antifungal activity. These studies underscore the relevance of acetamide derivatives in discovering new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Antioxidant Activities

The synthesis and evaluation of new coumarin derivatives, including acetamide structures, for their antioxidant activities demonstrate the chemical's potential in creating compounds with significant antioxidative properties. Such research is crucial for developing new therapeutics aimed at combating oxidative stress-related diseases (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

特性

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6S/c1-16(2)30(25,26)19-8-5-17(6-9-19)13-22(24)23-11-3-4-12-27-18-7-10-20-21(14-18)29-15-28-20/h5-10,14,16H,11-13,15H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMKRZVSKAJAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2514589.png)

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/no-structure.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2514604.png)

![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)

![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)